molecular formula C12H13NO2 B1352035 1-(4-Acetylphenyl)pyrrolidin-2-one CAS No. 682351-65-1

1-(4-Acetylphenyl)pyrrolidin-2-one

Cat. No.: B1352035
CAS No.: 682351-65-1
M. Wt: 203.24 g/mol
InChI Key: PKUMIGIYINMLHJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(4-Acetylphenyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde oxidase, an enzyme involved in the metabolism of several endogenous and exogenous compounds . The interaction with aldehyde oxidase suggests that this compound may influence the metabolic pathways of other compounds processed by this enzyme. Additionally, its interaction with other proteins and enzymes involved in oxidative reactions highlights its potential role in modulating biochemical processes.

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that pyrrolidinone derivatives, including this compound, can modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism suggests that it may alter the metabolic flux and energy production within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s interaction with aldehyde oxidase results in the modulation of the enzyme’s activity, affecting the metabolism of substrates processed by this enzyme . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biological activities . These temporal changes can influence the compound’s efficacy and safety in experimental settings, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that varying the dosage of pyrrolidinone derivatives can lead to different biological outcomes. For instance, at lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or antioxidant activities . At higher doses, it may cause toxic or adverse effects, including alterations in cardiovascular function or metabolic disturbances. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. For example, the compound is metabolized by aldehyde oxidase, leading to the formation of specific metabolites that can be further processed by other metabolic enzymes . These interactions can affect the overall metabolic flux and levels of metabolites within the cell, influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various subcellular compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Acetylphenyl)pyrrolidin-2-one can be synthesized through various methods. One effective method involves the conversion of 1-acetyl-4-phenyl-2-pyrrolidone into 1-acetyl-4-phenyl-3-pyrrolin-2-one by bromination–dehydrobromination with N-bromosuccinimide, catalyzed by azo-bisisobutyronitrile or by UV irradiation . Another method includes the catalytic or electrochemical reduction of succinimide, the carbonylation of allylamine, the hydrogenation of succinonitrile under hydrolytic conditions, and the reaction of maleic or succinic anhydride in aqueous ammonia with Pd–Ru-catalysts .

Industrial Production Methods: Industrial production methods for pyrrolidin-2-ones typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet industrial standards.

Scientific Research Applications

The applications of 1-(4-Acetylphenyl)pyrrolidin-2-one are detailed below, based on available research.

Synthesis and Reactions

  • Synthesis: this compound can be synthesized as a starting product in chemical reactions .
  • Multicomponent Reactions: 4-acetyl-3-hydroxy-3-pyrroline-2-ones are synthesized via multicomponent reactions using aromatic aldehydes .

Medicinal Chemistry

  • Anticonvulsant Activity: Thiazole analogues, when integrated with pyrrolidin-2-one, display anticonvulsant activity . For example, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, shows significant activity .
  • Anticancer Activity: Novel 4-acetophenone moiety-bearing functionalized imidazole derivatives have been synthesized and evaluated for anticancer activity against human breast carcinoma (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) . Compounds with phenyl and 4-chlorophenyl substituents reduced MDA-MB-231 cell viability up to 50% . Derivatives also showed an effect on prostate cancer cell PPC-1, diminishing their viability . The highest cytotoxicity was found towards human glioblastoma U-87 cells, where many tested compounds reduced 50% of their viability .

Additional Applications

  • Industrial Applications: Pyrrolidinone finds use in various industrial applications, including্যালেঞ্জ

Comparison with Similar Compounds

Biological Activity

1-(4-Acetylphenyl)pyrrolidin-2-one, also known as 4-acetyl-2-pyrrolidinone, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidinone ring substituted with an acetylphenyl group. Its molecular formula is C12_{12}H13_{13}NO, and it has a molecular weight of 201.24 g/mol. The presence of the acetyl group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Modulation of Receptor Activity : It may act on neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
  • Antioxidant Properties : Preliminary studies suggest that it could exhibit antioxidant activity, reducing oxidative stress in cells.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. For instance, analogues containing similar structural motifs have demonstrated significant activity in seizure models. One study reported that a related compound displayed an effective dose (ED50) as low as 18.4 mg/kg in animal models, indicating strong anticonvulsant potential .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted, leading to increased interest in its application as a potential antibiotic agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogues:

  • Anticonvulsant Studies : A study involving thiazole-linked pyrrolidinones found that modifications to the pyrrolidine ring significantly enhanced anticonvulsant activity. The structural similarities with this compound suggest that similar modifications could yield potent derivatives .
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Neuroprotective Effects : Research has suggested that this compound may provide neuroprotective benefits through its antioxidant properties, which help mitigate neuronal damage from oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityED50 (mg/kg)
This compoundPyrrolidinone derivativeAnticonvulsant, AntimicrobialTBD
1-(4-Naphthalen-2-yl)thiazol-2-ylpyrrolidin-2-oneThiazole derivativeAnticonvulsant18.4
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeAntimicrobialTBD

Properties

IUPAC Name

1-(4-acetylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)10-4-6-11(7-5-10)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUMIGIYINMLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407193
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682351-65-1
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-acetylphenyl)pyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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